An In-depth Technical Guide to (R)-3-Hydroxy-5-phenylpentanoic Acid
An In-depth Technical Guide to (R)-3-Hydroxy-5-phenylpentanoic Acid
This guide provides a comprehensive technical overview of (R)-3-Hydroxy-5-phenylpentanoic acid (CAS No. 21080-41-1), a valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, stereoselective synthesis, analytical characterization, and its applications as a key intermediate in the synthesis of complex molecules and pharmacologically active compounds.
Introduction: The Significance of a Chiral Synthon
(R)-3-Hydroxy-5-phenylpentanoic acid is a non-proteinogenic β-hydroxy carboxylic acid characterized by a stereocenter at the C3 position and a phenylpropyl side chain. Its importance lies in its utility as a versatile chiral precursor for the synthesis of a variety of complex natural products and their analogs, particularly within the diarylpentanoid and diarylheptanoid families.[1][2] These classes of compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1] The defined stereochemistry of (R)-3-Hydroxy-5-phenylpentanoic acid allows for precise control over the stereochemical outcome of subsequent reactions, a critical aspect in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-3-Hydroxy-5-phenylpentanoic acid is fundamental for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 21080-41-1 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 129-131 °C | [3] |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 5 | [3] |
Stereoselective Synthesis Strategies
The enantiopure synthesis of (R)-3-Hydroxy-5-phenylpentanoic acid is paramount to its application as a chiral building block. Two primary strategies are employed: asymmetric synthesis and optical resolution of a racemic mixture.
Asymmetric Synthesis via Chiral Auxiliaries
A robust and widely utilized method for the asymmetric synthesis of β-hydroxy carboxylic acids is the Evans' aldol reaction, which employs chiral oxazolidinone auxiliaries. To obtain the (R)-enantiomer, the synthesis would typically start with a propionyl moiety attached to an (S)-chiral auxiliary. However, a well-documented procedure exists for the synthesis of the (S)-enantiomer using the (R)-chiral auxiliary, which can be conceptually mirrored to produce the desired (R)-enantiomer.[5][6]
The rationale behind this approach is the high diastereoselectivity of the aldol reaction, which is directed by the steric hindrance of the chiral auxiliary. The subsequent removal of the auxiliary yields the enantiomerically enriched β-hydroxy acid.
Caption: Asymmetric synthesis of (R)-3-Hydroxy-5-phenylpentanoic acid.
Experimental Protocol: Asymmetric Synthesis (Conceptual)
-
Step 1: Acylation of the Chiral Auxiliary. (S)-4-isopropyloxazolidinone is treated with a base such as n-butyllithium followed by propionyl chloride to yield the corresponding N-propionyloxazolidinone.
-
Step 2: Diastereoselective Aldol Reaction. The N-propionyloxazolidinone is converted to its titanium enolate using titanium tetrachloride and a hindered base like diisopropylethylamine (DIPEA). This enolate is then reacted with 3-phenylpropanal at low temperatures (e.g., -78 °C) to afford the aldol adduct with high diastereoselectivity.[5]
-
Step 3: Hydrolytic Cleavage. The chiral auxiliary is removed from the aldol adduct by hydrolysis with lithium hydroxide and hydrogen peroxide to yield (R)-3-Hydroxy-5-phenylpentanoic acid.[5] The auxiliary can be recovered and recycled.
-
Step 4: Purification. The final product is purified by standard techniques such as extraction and crystallization or column chromatography.
Optical Resolution of Racemic 3-Hydroxy-5-phenylpentanoic Acid
An alternative and often practical approach is the resolution of the racemic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Causality in Resolving Agent Selection: The choice of the resolving agent is critical and is based on its ability to form well-defined crystalline salts with one of the enantiomers, leading to a significant difference in solubility between the two diastereomeric salts.
A documented method for the resolution of racemic 3-hydroxy-5-phenylpentanoic acid utilizes chiral amines such as (1R,2S)-(-)-2-amino-1,2-diphenylethanol ((-)-ADPE) or cinchonidine.
Caption: Workflow for the optical resolution of racemic acid.
Experimental Protocol: Optical Resolution
-
Step 1: Salt Formation. Equimolar amounts of racemic 3-hydroxy-5-phenylpentanoic acid and the chiral resolving agent (e.g., (-)-ADPE) are dissolved in a suitable solvent (e.g., ethanol).
-
Step 2: Fractional Crystallization. The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial for achieving good separation.
-
Step 3: Isolation of the Diastereomeric Salt. The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
Step 4: Liberation of the Enantiopure Acid. The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (R)-3-Hydroxy-5-phenylpentanoic acid, which can then be extracted into an organic solvent. The resolving agent can often be recovered from the aqueous layer.
Biocatalytic Approaches: A Green Alternative
Biocatalysis offers a sustainable and highly selective alternative for the synthesis of chiral compounds. While a specific protocol for (R)-3-Hydroxy-5-phenylpentanoic acid is not extensively documented, enzymatic kinetic resolution of the corresponding racemic ester is a highly plausible and efficient strategy.[7][8]
The Principle of Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. The resulting product (the acid) and the unreacted ester can then be easily separated.
Caption: Conceptual workflow for enzymatic kinetic resolution.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-3-Hydroxy-5-phenylpentanoic acid.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene groups of the phenylpropyl chain, the methine proton at the chiral center, and the methylene protons adjacent to the carboxylic acid.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound.[6]
Expected ¹H NMR Data (based on the (S)-enantiomer): A publication on the synthesis of the (S)-enantiomer provides the following NMR data, which would be identical for the (R)-enantiomer:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.28 (t, J = 7.4 Hz, 2H), 7.23–7.08 (m, 3H), 3.82 (m, 1H), 3.35 (br s, 1H), 2.51 (m, 1H), 2.37 (m, 1H), 2.36 (dd, J = 14.8, 5.0 Hz, 1H), 2.27 (dd, J = 14.8, 8.0 Hz, 1H), 1.67–1.63 (m, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 173.4, 142.6, 128.8, 128.7, 126.0, 67.0, 43.1, 39.2, 31.7.
Chromatographic Analysis for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product.
Self-Validating Protocol for Chiral HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is highly effective. The Chiralcel OJ-H column (cellulose tris(3,5-dimethylphenylcarbamate) on a silica support) has been reported to give good separation.[5][9]
-
Mobile Phase: A mixture of hexane and isopropanol is typically used. The optimal ratio needs to be determined empirically but a starting point could be 70:30 (hexane:isopropanol).[5]
-
Derivatization for Analysis: For improved detection and resolution, the carboxylic acid is often converted to its methyl ester prior to analysis. This can be achieved by reaction with methyl iodide in the presence of a base like cesium carbonate.[5]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm) is appropriate.[5]
-
System Suitability: Before analyzing samples, the racemic compound should be injected to confirm the separation of the two enantiomers and to determine their retention times. The resolution between the two peaks should be greater than 1.5 to ensure accurate quantification.
Reported HPLC Conditions for the Methyl Ester:
-
Column: Chiralcel OJ-H
-
Mobile Phase: Isopropanol/hexane = 30/70
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Retention Times: t₁ = 5.5 min ((S)-3-OMe), t₂ = 8.2 min ((R)-3-OMe)[5]
Applications in Synthesis
(R)-3-Hydroxy-5-phenylpentanoic acid is a valuable intermediate in the synthesis of various biologically active molecules.
Synthesis of Diarylpentanoids and Diarylheptanoids
This chiral building block is instrumental in the asymmetric synthesis of natural products like (S)-daphneolone and (S)-dihydroyashabushiketol.[1] By utilizing the (R)-enantiomer of 3-hydroxy-5-phenylpentanoic acid, the corresponding (R)-enantiomers of these natural products can be accessed. These compounds often exhibit a β-hydroxy ketone or a 1,3-diol functionality, which can be readily derived from the core structure of the starting material.[2]
Precursor to Bioactive Amines
The hydroxy and carboxylic acid functionalities of (R)-3-Hydroxy-5-phenylpentanoic acid can be further manipulated to introduce other functional groups. For instance, its derivatives are key components in the synthesis of cyclodepsipeptides and other complex natural products. The corresponding amino derivative, (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, is a statine-like amino acid found in stictamides, which are inhibitors of matrix metalloproteinase 12 (MMP12).[9] MMP12 is a potential therapeutic target in inflammatory diseases and cancer.
Caption: Applications of (R)-3-Hydroxy-5-phenylpentanoic acid.
Conclusion
(R)-3-Hydroxy-5-phenylpentanoic acid is a chiral synthon of significant value to the scientific community, particularly in the fields of natural product synthesis and medicinal chemistry. Its stereocenter provides a gateway to a multitude of enantiomerically pure complex molecules. This guide has outlined the key aspects of its properties, synthesis, analysis, and applications, providing a solid foundation for its use in research and development. The methodologies described herein, from asymmetric synthesis and optical resolution to detailed analytical protocols, are designed to be self-validating and grounded in established scientific principles, ensuring both trustworthiness and reproducibility. As the demand for enantiopure compounds continues to grow, the importance of versatile chiral building blocks like (R)-3-Hydroxy-5-phenylpentanoic acid will undoubtedly increase.
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